

Technical Guide: Alexamorelin & The "Met 1" Metabolic Pathway

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Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

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Chemical Architecture, Synthesis, and Pharmacological Profile

Executive Summary

Alexamorelin (Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂) is a synthetic growth hormone-releasing peptide (GHRP) belonging to the growth hormone secretagogue (GHS) class.^{[1][2][3][4][5][6][7][8]} Structurally, it is an N-terminal extended analog of Hexarelin.^{[1][3]}

In drug development and anti-doping contexts, "**Alexamorelin Met 1**" typically refers to its primary bioactive metabolite, Hexarelin (Examorelin), formed via N-terminal cleavage of the Alanine residue. This guide analyzes the parent compound's structure, its metabolic conversion to the bioactive "Met 1" form, and the downstream signaling mechanisms governing its efficacy.

Part 1: Chemical Identity & Structural Architecture^{[1][3]}

Alexamorelin is a heptapeptide constructed to maximize affinity for the Ghrelin receptor (GHSR-1a).^{[1][3]} Its design incorporates D-amino acids and methylated tryptophan to resist

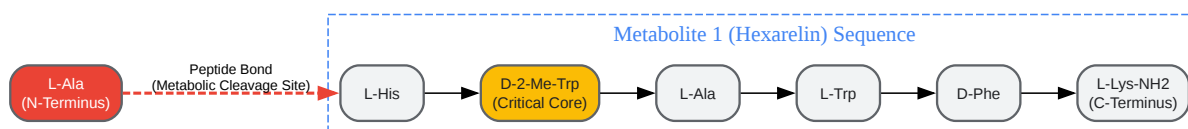
enzymatic degradation, although the N-terminal Alanine remains a primary site of metabolic instability.[1]

Physicochemical Properties

Property	Data
Common Name	Alexamorelin
Sequence	H-Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH ₂
Molecular Formula	C ₅₀ H ₆₃ N ₁₃ O ₇
Molecular Weight	958.14 g/mol
Bioactive Metabolite (Met 1)	Hexarelin (C ₄₇ H ₅₈ N ₁₂ O ₆ , MW 887.[1][3]05)
Solubility	Soluble in DMSO, Water (pH dependent), Methanol
Appearance	White to off-white lyophilized powder
Counter-ion	Typically Trifluoroacetate (TFA) or Acetate

Structural visualization

The following diagram illustrates the primary sequence of Alexamorelin and the cleavage site that generates the "Met 1" (Hexarelin) metabolite.



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Caption: Structural sequence of Alexamorelin. The red dashed arrow indicates the N-terminal cleavage site where aminopeptidases remove the Alanine residue to form the active metabolite Hexarelin.[1][3]

Part 2: Synthesis & Purification Protocol

The synthesis of Alexamorelin requires robust Solid Phase Peptide Synthesis (SPPS) techniques, specifically handling the steric hindrance of the D-2-Methyl-Tryptophan residue.[1][3]

SPPS Methodology (Fmoc Strategy)

Resin Selection: Rink Amide MBHA resin is preferred to yield the C-terminal amide (–NH₂) required for biological activity.[1][3]

Step-by-Step Protocol:

- Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
- Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[3]
- Coupling Cycles:
 - Activator: HBTU/HOBt or HATU (preferred for D-2-Me-Trp coupling).
 - Base: DIPEA (N,N-Diisopropylethylamine).[1][3]
 - Stoichiometry: 3-4 equivalents of amino acid.[1][3]
 - Sequence: Couple in reverse order: Lys → D-Phe → Trp → Ala → D-2-Me-Trp → His → Ala.
- Critical Step (D-2-Me-Trp): The coupling of the methylated tryptophan is sterically demanding.[1][3] Use HATU/HOAt and extend coupling time to 2 hours to prevent deletion sequences.
- Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.[1][3]5) for 3 hours. This removes side-chain protecting groups (Boc on Lys/Trp, Trt on His) and cleaves the peptide from the resin.
- Precipitation: Precipitate crude peptide in cold diethyl ether.

Purification & Analysis[1][3]

- HPLC: Preparative RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in Water (0.1% TFA).[1][3]
- Mass Spectrometry: Verify MW (958.14 Da). Identify impurities such as des-Ala (Hexarelin, MW 887) which may form during synthesis if coupling is incomplete.[1][3]

Part 3: Metabolic Stability & "Met 1"

Characterization[3]

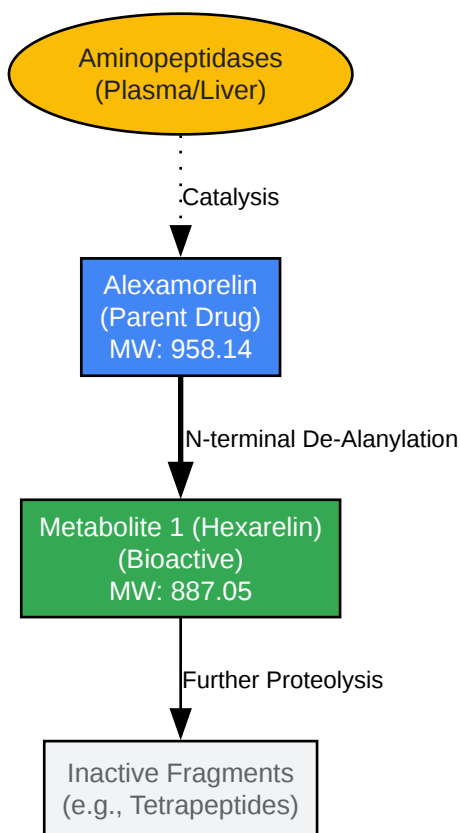
Understanding the "Met 1" pathway is critical for researchers studying pharmacokinetics and doping control.[3]

The Biotransformation Pathway

Alexamorelin acts as a "pro-drug" or precursor in many biological contexts. Upon administration, it undergoes rapid N-terminal proteolysis.[1][3]

- Parent Compound: Alexamorelin (High potency, but short half-life).[1][3]
- Primary Metabolite (Met 1): Hexarelin (des-Ala-Alexamorelin).[1][3]
 - Mechanism: Aminopeptidase activity cleaves the N-terminal L-Alanine.[1][3]
 - Significance: Hexarelin is itself a potent GHSR agonist.[1][3] Therefore, the biological effect of Alexamorelin is a composite of the parent peptide and its active metabolite.
- Secondary Metabolites: Further degradation involves cleavage of the C-terminal amide or internal hydrolysis, often leading to inactive fragments (e.g., the tetrapeptide fragment D-2-Me-Trp-Ala-Trp-D-Phe).[1][3]

Metabolic Flow Diagram



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Caption: Metabolic pathway of Alexamorelin. The primary transformation is the conversion to Hexarelin (Met 1), retaining biological activity.

Part 4: Pharmacological Profile & Mechanism of Action

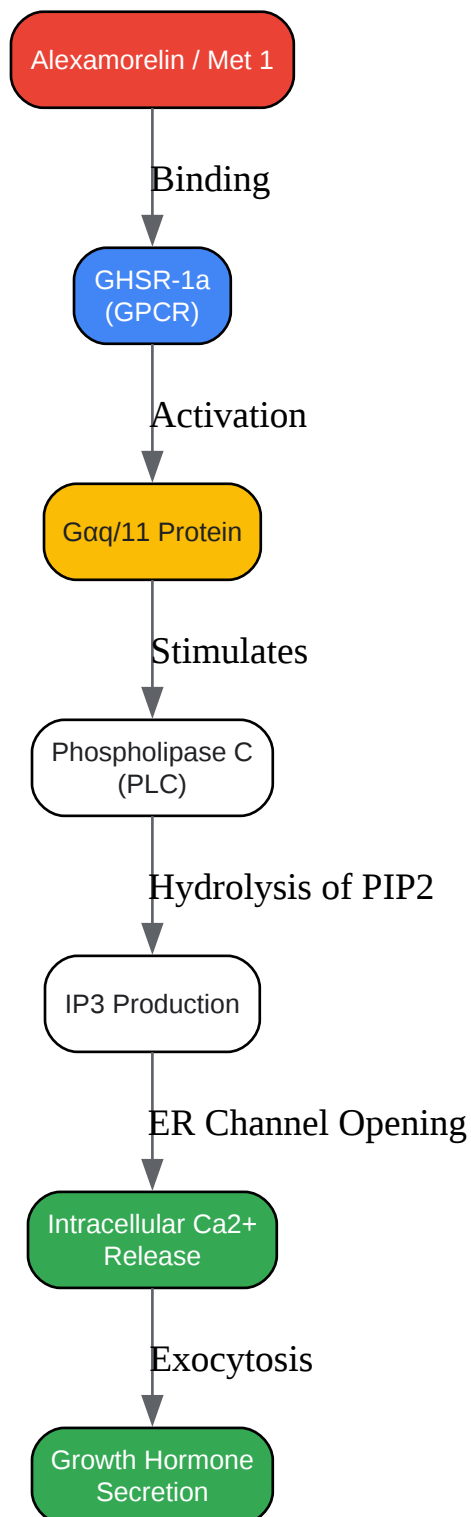
Alexamorelin and its metabolite bind to the Growth Hormone Secretagogue Receptor 1a (GHSR-1a), a G-protein coupled receptor located in the pituitary and hypothalamus.[1][3]

Signaling Cascade

- Binding: Ligand binds GHSR-1a.
- G-Protein Activation: Gαq/11 subunit activation.[1][3]
- Effector: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.[3]

- Calcium Release: IP3 triggers Ca^{2+} release from the endoplasmic reticulum.[3]
- Outcome: Depolarization of somatotrophs and exocytosis of Growth Hormone (GH).[3]

GHSR-1a Signaling Pathway Diagram



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Caption: Signal transduction pathway utilized by Alexamorelin.[1][3] Activation of the Gq-PLC-IP3 axis leads to calcium mobilization and GH release.[1][3]

Part 5: Analytical Detection (LC-MS/MS)

For researchers and anti-doping laboratories, distinguishing Alexamorelin from Hexarelin is challenging due to the rapid conversion.

- Target Analyte: In urine or plasma, the parent Alexamorelin is often undetectable after a few hours.
- Biomarker Strategy: Protocols typically monitor Met 1 (Hexarelin) and specific di/tri-peptide degradation products.[3]
- Transitions (MRM):
 - Alexamorelin Precursor: m/z 479.6 [M+2H]²⁺[1][3]
 - Hexarelin (Met 1) Precursor: m/z 444.0 [M+2H]²⁺[1][3]

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